REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.[Li]CCCC.[Br:15]Br>C1COCC1.C1CCCCC1>[Br:15][C:4]1[S:3][C:2]([CH3:1])=[N:6][C:5]=1[C:7]([OH:9])=[O:8]
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
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CC=1SC=C(N1)C(=O)O
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Name
|
|
Quantity
|
750 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
120 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
5.1 mL
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Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The red suspension was stirred for 15 min. at −75° C. and 30 min. at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added dropwise in 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 20 ml water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted two times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product (16.4 g, 81%) [MS: m/e=223.0 (M+H+)] was used without any further purification for the next step
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(N=C(S1)C)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |